4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester
Overview
Description
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester typically involves the esterification of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid. This reaction can be carried out using methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester to alcohols or other reduced forms.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated alcohols, ketones, and substituted derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, especially those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes and receptors, leading to significant biological effects. The pathways involved often include inhibition of specific enzymes or modulation of receptor activity, which can result in various therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid
- Ethyl 4,4,4-trifluoro-2-butynoate
- Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate
Uniqueness
4,4,4-Trifluoro-3-methyl-but-2-enoic acid methyl ester is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of fluorinated compounds and materials with enhanced stability and reactivity .
Properties
IUPAC Name |
methyl (E)-4,4,4-trifluoro-3-methylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-4(6(7,8)9)3-5(10)11-2/h3H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QACWQWDBZADUIC-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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